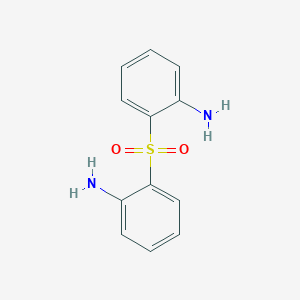

苯胺,2,2'-磺酰基双-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

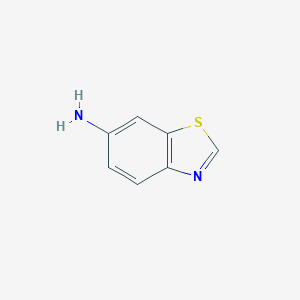

Benzenamine, 2,2'-sulfonylbis-, is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound features a sulfonyl group bridging two benzene rings, each substituted with an amine group. This structure offers multiple reactive sites for chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

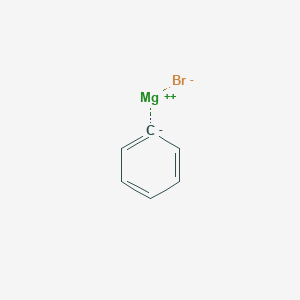

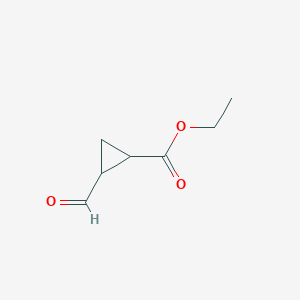

The synthesis of derivatives of benzenamine, 2,2'-sulfonylbis-, has been explored through different methodologies. One approach involves the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives via the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids. This method is noted for its mildness and regioselectivity, avoiding the use of toxic reagents . Another synthesis route is the one-step synthesis of five-membered heterocyclic compounds involving the dilithiated species of (isopropylsulfonyl)benzene, which reacts with various electrophiles to yield sulfonyl-containing heterocycles .

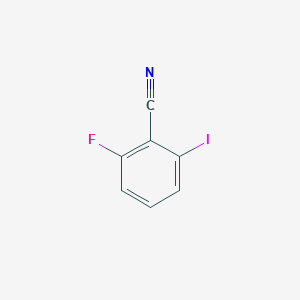

Molecular Structure Analysis

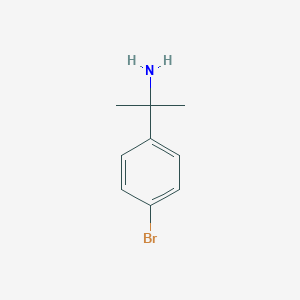

The molecular structure of 4-(4-aminophenylsulfonyl)benzenamine, a derivative of benzenamine, 2,2'-sulfonylbis-, has been elucidated using single-crystal X-ray diffraction. The crystal structure reveals that the molecules are linked into polymers by hydrogen bonds, with the sulfonyl group acting as a bridge between the two aniline groups. The molecular packing is stabilized by intermolecular and intramolecular hydrogen bonds, which contribute to the compound's stability and reactivity .

Chemical Reactions Analysis

Benzenamine, 2,2'-sulfonylbis-, and its derivatives participate in various chemical reactions. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, showcasing the compound's reactivity towards nucleophilic substitution and ring-opening reactions . Additionally, Pd(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates has been demonstrated, highlighting the compound's ability to undergo regioselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine, 2,2'-sulfonylbis- derivatives are influenced by the presence of the sulfonyl and amine groups. These functional groups contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds, which are essential for its applications in synthesis. The electrochemical synthesis method mentioned earlier takes advantage of these properties by using a water/ethanol mixture as the solvent, which is suitable for the solubility of the starting materials and products .

科学研究应用

磺酰/磺酰胺化合物的治疗应用

药学意义:硫(SVI)基部分,特别是磺酰或磺酰胺,已表现出多种药理特性。它们的结构多样性促进了新治疗剂的发现,由于其抗菌、抗炎、抗病毒和抗癌特性,已有 150 多种 FDA 批准的硫基药物用于治疗各种疾病 (Zhao 等,2018)。

抗氧化能力:基于 2,2'-叠氮双(3-乙基苯并噻唑啉-6-磺酸)(ABTS•+) 自由基阳离子的测定,包括那些利用磺酰化合物的抗氧化剂,说明了对总抗氧化能力有贡献的特定反应。这强调了了解这些化合物在开发抗氧化疗法中的反应途径的重要性 (Ilyasov 等,2020)。

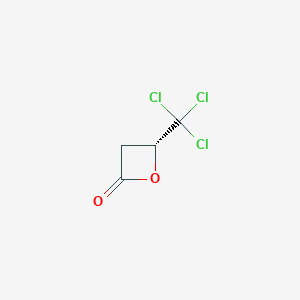

合成和药理潜力:包括 1,2-苯并恶噻蒽-4(3H)-酮 2,2-二氧化物在内的磺内酯衍生物的合成和生物活性揭示了它们在创建具有吸引力药理特性的分子系统中的潜力。这包括探索抗凝、抗菌和抗肿瘤特性 (Hryhoriv 等,2021)。

生物活性物质开发:研究强调了含有磺酰胺亚基的生物活性物质的开发,因为它们具有抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。这突出了磺酰胺在药物化学和药物开发中的作用 (Azevedo-Barbosa 等,2020)。

安全和危害

While specific safety data for Benzenamine, 2,2’-sulfonylbis- was not found, a related compound, benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, was found to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

2-(2-aminophenyl)sulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQUYMRFSJHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201507 |

Source

|

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 2,2'-sulfonylbis- | |

CAS RN |

53347-49-2 |

Source

|

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)